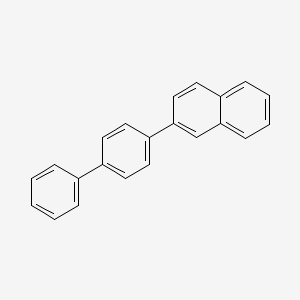
2-(4-Phenylphenyl)naphthalene
描述
2-(4-Phenylphenyl)naphthalene is an organic compound with the molecular formula C26H18. It is a derivative of naphthalene, which consists of two fused benzene rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are generally mild and functional group tolerant .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-(4-Phenylphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones and reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, sulfonic acids, and nitro compounds.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Quinones and other oxidized derivatives are common products.
Reduction Products: Dihydro derivatives are typically formed during reduction reactions.
科学研究应用
2-(4-Phenylphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 2-(4-Phenylphenyl)naphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors and enzymes, leading to changes in cellular functions and signaling pathways . The exact mechanism depends on the specific derivative and its structural modifications .
相似化合物的比较
- 2-Phenylnaphthalene
- 1-Phenylnaphthalene
- 2,6-Diphenylnaphthalene
Comparison: 2-(4-Phenylphenyl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties compared to other similar compounds. For example, its extended conjugation and steric effects can influence its reactivity and interactions with other molecules .
生物活性
2-(4-Phenylphenyl)naphthalene, a polycyclic aromatic hydrocarbon, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is structurally related to naphthalene and exhibits various pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a naphthalene core substituted with a 4-phenylphenyl group, contributing to its unique chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.38 g/mol |
| Melting Point | Not available |
| Solubility | Non-polar solvents |
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds within the naphthalene family:
- Antimicrobial Activity : Naphthalene derivatives have been reported to inhibit bacterial enzymes, suggesting that this compound may exhibit similar properties by disrupting microbial metabolic pathways.
- Anticancer Properties : Compounds structurally related to naphthalene have shown potential in inducing apoptosis in cancer cells. The exact pathways remain to be determined but could involve the activation of cellular stress responses or modulation of gene expression.
Biochemical Pathways
Research indicates that naphthalene derivatives can influence several biochemical pathways:
- Metabolic Pathways : Naphthalene and its derivatives are known to participate in various metabolic processes, potentially affecting the biodegradation of other compounds like phenanthrene by microbial species such as Pseudomonas.
- Cellular Effects : These compounds can interact with cellular proteins and enzymes, leading to changes in cell function and viability. The specific cellular targets for this compound remain under investigation.
属性
IUPAC Name |
2-(4-phenylphenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-17(7-3-1)19-10-12-20(13-11-19)22-15-14-18-8-4-5-9-21(18)16-22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTKCRFWOKREQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













